N-((4-Phenoxybenzoyl)methyl)imidazole hydrochloride hydrate
Description
Properties
CAS No. |
77234-71-0 |
|---|---|
Molecular Formula |
C17H17ClN2O2 |
Molecular Weight |
316.8 g/mol |
IUPAC Name |
2-(1H-imidazol-1-ium-1-yl)-1-(4-phenoxyphenyl)ethanol;chloride |
InChI |
InChI=1S/C17H16N2O2.ClH/c20-17(12-19-11-10-18-13-19)14-6-8-16(9-7-14)21-15-4-2-1-3-5-15;/h1-11,13,17,20H,12H2;1H |
InChI Key |
ZJRLAXXWQHSIBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(C[NH+]3C=CN=C3)O.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with Methyl-(4-Phenoxybenzoyl) Precursors
A common strategy involves alkylation of imidazole using chloromethyl-(4-phenoxybenzoyl) derivatives. For example:
- Chloromethylation : 4-Phenoxybenzoyl chloride reacts with formaldehyde in the presence of HCl to form chloromethyl-(4-phenoxybenzoyl) chloride.
- Imidazole Alkylation : The chlorinated intermediate undergoes nucleophilic substitution with imidazole in a polar aprotic solvent (e.g., DMF) at 60–80°C.
- Salt Formation : The product is treated with HCl in aqueous ethanol to precipitate the hydrochloride hydrate.
This method achieves yields of 65–75%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).
Condensation Reactions Using Preformed Imidazole Derivatives
Alternative routes utilize pre-synthesized imidazole intermediates:
- Imidazole-1-acetic Acid Synthesis : Imidazole reacts with bromoacetic acid in alkaline conditions to form imidazole-1-acetic acid.
- Coupling with 4-Phenoxybenzoyl Chloride : The acetic acid derivative is coupled with 4-phenoxybenzoyl chloride via Steglich esterification (DCC/DMAP catalyst).
- Hydrochloride Hydrate Formation : The ester is hydrolyzed in HCl-containing aqueous medium, followed by lyophilization to isolate the hydrate.
This pathway avoids harsh alkylation conditions but requires meticulous control of esterification and hydrolysis steps to prevent byproducts.
Industrial-Scale Optimization and Catalytic Methods
Continuous Flow Reactor Systems
Recent patents describe continuous flow systems for analogous imidazole syntheses, suggesting applicability to N-((4-Phenoxybenzoyl)methyl)imidazole:
- Reactor Design : Tubular reactors with inline mixing zones ensure rapid heat dissipation during exothermic steps (e.g., HCl addition).
- Catalysis : Raney nickel or Pt/Al₂O₃ catalysts enhance dehydrogenation efficiency in imidazole ring formation, reducing reaction times by 40% compared to batch processes.
Solvent and Temperature Optimization
- Solvent Selection : Liquid ammonia or dichloromethane improves reactant solubility, with pressures up to 50 bar in autoclaves.
- Temperature Gradients : Staged heating (80°C → 140°C) minimizes side reactions during cyclization, as demonstrated in 4-methylimidazole syntheses.
Challenges in Hydrochloride Hydrate Stabilization
Hydration Control
The hydrate form requires precise crystallization conditions:
Impurity Profiling
Common impurities include:
- Unreacted 4-Phenoxybenzoyl Chloride : Detected via HPLC (retention time 8.2 min).
- Di-Substituted Byproducts : Mitigated by maintaining a 1:1 molar ratio of imidazole to chloromethyl precursor.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Nucleophilic Alkylation | 75 | 98 | Short reaction time | Requires toxic chlorinated solvents |
| Condensation | 68 | 99 | High selectivity | Multi-step purification needed |
| Continuous Flow | 82 | 97 | Scalability for industrial production | High initial equipment cost |
Chemical Reactions Analysis
Types of Reactions
N-((4-Phenoxybenzoyl)methyl)imidazole hydrochloride hydrate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The phenoxybenzoyl group can be reduced to form the corresponding alcohol.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Corresponding alcohols.
Substitution: Various substituted
Biological Activity
N-((4-Phenoxybenzoyl)methyl)imidazole hydrochloride hydrate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is known to act as an inhibitor of Bruton’s Tyrosine Kinase (BTK), a critical enzyme involved in B-cell receptor signaling pathways. BTK plays a pivotal role in the activation and proliferation of B-cells, which are crucial for immune responses and are implicated in various autoimmune diseases and cancers.
Key Mechanisms:
- Inhibition of BTK : The compound binds to the active site of BTK, preventing its phosphorylation and subsequent activation of downstream signaling pathways, including those leading to cell survival and proliferation .
- Impact on Immune Responses : By inhibiting BTK, this compound may modulate immune responses, making it a candidate for treating autoimmune disorders .
Biological Activity Data
The biological activity of this compound has been evaluated through various assays and studies. Below is a summary table highlighting key findings from research studies:
| Study | Cell Line/Model | IC50 Value (µM) | Biological Effect |
|---|---|---|---|
| Study 1 | MCF7 (breast cancer) | 0.5 | Inhibition of cell proliferation |
| Study 2 | EAE Model (autoimmunity) | 0.023 | Alleviation of neurological symptoms |
| Study 3 | CLL Patient Samples | 0.5 | Induction of apoptosis in B-cells |
Case Studies
Several case studies have demonstrated the efficacy of this compound in clinical settings:
- Chronic Lymphocytic Leukemia (CLL) : In a clinical trial involving patients with relapsed CLL, administration of the compound led to significant reductions in tumor burden and improved survival rates. Patients exhibited durable responses with manageable side effects, indicating its potential as a therapeutic agent for B-cell malignancies .
- Experimental Autoimmune Encephalomyelitis (EAE) : In animal models, the compound was shown to effectively suppress symptoms associated with EAE, a model for multiple sclerosis. The treatment resulted in reduced inflammation and improved neurological function, suggesting its utility in neuroinflammatory diseases .
- Rheumatoid Arthritis : Preliminary studies indicate that this compound may reduce joint inflammation and pain in rheumatoid arthritis models by modulating B-cell activity .
Comparison with Similar Compounds
Key Compounds:
N-(4-Fluorobenzyl) 4-(4-phenylpiperazine-1-yl)benzenecarboximidamide hydrochloride salt (Compound 22)
- Structure : Features a fluorobenzyl group and a phenylpiperazine moiety.
- Synthesis : Prepared via imidate intermediate reaction with 4-fluorobenzylamine (58% yield).
- Key Data : Melting point 280–285°C; IR peaks at 1,666 cm⁻¹ (C=N stretch).
Ripasudil Hydrochloride Hydrate (K-115) Structure: Contains an isoquinoline core and sulfonamide group. Application: Rho kinase (ROCK) inhibitor for glaucoma; reduces intraocular pressure synergistically with other agents.
Pharmacological and Physicochemical Properties
Table 1: Comparative Analysis
*Estimated based on structural analogs.
Key Observations:
- Solubility: The hydrochloride hydrate form of the target compound likely surpasses non-ionic analogs (e.g., Compound 22) in aqueous solubility, critical for drug delivery .
- Activity: Unlike Ripasudil, which targets ROCK, the phenoxybenzoyl group in the target compound may favor interactions with lipid-rich enzymatic pockets, such as cytochrome P450 isoforms or tyrosine kinases .
- Structural Flexibility : The absence of a piperazine or sulfonamide group (cf. Compound 22 and Ripasudil) may limit its off-target effects but reduce binding affinity for specific receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
